molecular formula C8H11Cl3N2O2 B12502148 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride

Cat. No.: B12502148
M. Wt: 273.5 g/mol
InChI Key: YHNVKRBWDOZBTN-UHFFFAOYSA-N
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Description

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of alanine, where the amino group is substituted with a 6-chloropyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine and alanine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride
  • 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride
  • 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

Uniqueness

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct properties compared to its analogs.

Properties

Molecular Formula

C8H11Cl3N2O2

Molecular Weight

273.5 g/mol

IUPAC Name

2-amino-3-(6-chloropyridin-3-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C8H9ClN2O2.2ClH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H

InChI Key

YHNVKRBWDOZBTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)Cl.Cl.Cl

Origin of Product

United States

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